molecular formula C24H27N3O2 B3860548 N'-[4-(diethylamino)benzylidene]-2-(2-naphthyloxy)propanohydrazide

N'-[4-(diethylamino)benzylidene]-2-(2-naphthyloxy)propanohydrazide

Cat. No.: B3860548
M. Wt: 389.5 g/mol
InChI Key: GSJTWXLRALQCFQ-KOEQRZSOSA-N
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Description

“N’-[4-(diethylamino)benzylidene]-2-(2-naphthyloxy)propanohydrazide” is a complex organic compound. It contains a diethylamino group, a benzylidene group, a naphthyloxy group, and a propanohydrazide group . These groups are common in many organic compounds and can contribute various properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the diethylamino, benzylidene, naphthyloxy, and propanohydrazide groups would each contribute to the overall structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure and the groups it contains. For example, the diethylamino group could contribute to basicity, the benzylidene group could contribute to conjugation and absorbance of light, and the naphthyloxy and propanohydrazide groups could contribute to solubility .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to fully characterize the compound, investigations into its reactivity, or exploration of its potential uses .

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-naphthalen-2-yloxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-4-27(5-2)22-13-10-19(11-14-22)17-25-26-24(28)18(3)29-23-15-12-20-8-6-7-9-21(20)16-23/h6-18H,4-5H2,1-3H3,(H,26,28)/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJTWXLRALQCFQ-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C(C)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C(C)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[4-(diethylamino)benzylidene]-2-(2-naphthyloxy)propanohydrazide
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N'-[4-(diethylamino)benzylidene]-2-(2-naphthyloxy)propanohydrazide
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N'-[4-(diethylamino)benzylidene]-2-(2-naphthyloxy)propanohydrazide
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N'-[4-(diethylamino)benzylidene]-2-(2-naphthyloxy)propanohydrazide
Reactant of Route 5
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N'-[4-(diethylamino)benzylidene]-2-(2-naphthyloxy)propanohydrazide
Reactant of Route 6
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N'-[4-(diethylamino)benzylidene]-2-(2-naphthyloxy)propanohydrazide

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